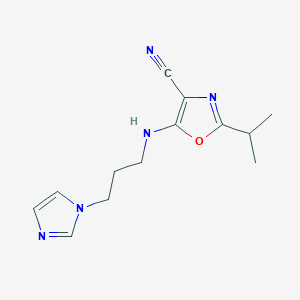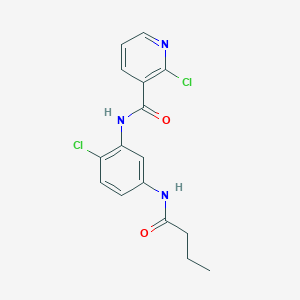
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile, also known as C646, is a small-molecule inhibitor that targets histone acetyltransferase (HAT) activity. This compound has gained significant attention in the scientific community due to its potential use in cancer research and therapy.
Mécanisme D'action
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile works by inhibiting the HAT activity of PCAF. HATs are enzymes that add acetyl groups to histone proteins, which can lead to changes in gene expression. PCAF is overexpressed in several types of cancer, and its activity has been linked to cancer cell growth and proliferation. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to have several biochemical and physiological effects. In addition to inhibiting PCAF activity, it has been shown to induce apoptosis in cancer cells, as well as inhibit the proliferation and migration of cancer cells. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to increase the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in lab experiments is its specificity for PCAF. Unlike other HAT inhibitors, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile specifically targets PCAF, making it a valuable tool for studying the role of PCAF in cancer. However, one limitation of using 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is its solubility in aqueous solutions. 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile is highly insoluble in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the use of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile in cancer research and therapy. One potential direction is the development of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile derivatives with improved solubility and potency. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to fully understand the mechanism of action of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile and its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile involves several steps, starting with the reaction of 2-isopropyl-4,5-dimethyl-oxazole with ethyl cyanoacetate. This reaction results in the formation of 2-isopropyl-5-methyl-4-oxazolecarbonitrile, which is then reacted with 3-aminopropylimidazole to produce 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile. The final product is purified through column chromatography to obtain a white powder.
Applications De Recherche Scientifique
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been extensively studied for its potential use in cancer research and therapy. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. By inhibiting PCAF, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile can prevent the acetylation of histone proteins, which can lead to the suppression of cancer cell growth and proliferation. Additionally, 5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
5-(3-Imidazol-1-yl-propylamino)-2-isopropyl-oxazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
5-(3-imidazol-1-ylpropylamino)-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C13H17N5O/c1-10(2)12-17-11(8-14)13(19-12)16-4-3-6-18-7-5-15-9-18/h5,7,9-10,16H,3-4,6H2,1-2H3 |
Clé InChI |
ZLEARBLDVWPXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
SMILES canonique |
CC(C)C1=NC(=C(O1)NCCCN2C=CN=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)
